1,3,5-Triphenylcyclohexane
Overview
Description
1,3,5-Triphenylcyclohexane is a chemical compound with the molecular formula C24H24 . It is also known by other names such as 1,1’,1’'-(1,3,5-Cyclohexanetriyl)tribenzene .
Molecular Structure Analysis
The molecular structure of 1,3,5-Triphenylcyclohexane consists of a cyclohexane ring with three phenyl (C6H5) groups attached to it . The average mass of the molecule is 312.447 Da .Physical And Chemical Properties Analysis
1,3,5-Triphenylcyclohexane has a predicted density of 1.044±0.06 g/cm3 and a predicted boiling point of 460.6±45.0 °C .Scientific Research Applications
Structural Studies
1,3,5-Triphenylcyclohexane derivatives have been a subject of structural studies. In a study by Minyaev et al. (2015), the structural analysis of 1,3,5-triphenylcyclohexan-1-ol derivatives was conducted, revealing their formation as by-products in specific synthesis processes. These compounds exhibited chair conformations in their cyclohexane rings, a common characteristic in cyclohexane derivatives (Minyaev et al., 2015).
Spectral Properties
Rivett et al. (1979) focused on the spectral properties of monosubstituted 1,3,5-triphenyl-2-pyrazolines, synthesized from 1,3,5-triphenylcyclohexane. These compounds exhibited varying absorption and fluorescence properties based on different substituents, highlighting the potential of 1,3,5-triphenylcyclohexane derivatives in fluorescence studies (Rivett et al., 1979).
Fluorescence Studies
Hirayama (1965) investigated the fluorescence spectra of diphenyl and triphenyl alkanes, including 1,3,5-triphenylpentane. These compounds displayed unique fluorescence characteristics, such as long-wavelength bands, attributed to excimer emissions formed intramolecularly. This study underlines the significance of 1,3,5-triphenylcyclohexane in understanding molecular fluorescence and excimer formation (Hirayama, 1965).
Ligand Complexation Behavior
Mayer et al. (1993) synthesized a new tripodal phosphane ligand involving a modified 1,3,5-triphenylcyclohexane derivative. The study examined its complexation behavior with metals, demonstrating the utility of these compounds in creating novel ligands for metal complexes. The research contributes to the field of coordination chemistry and metal-ligand interaction studies (Mayer et al., 1993).
Synthesis of Other Organic Compounds
Research by Pavel' et al. (1979) involved using 1,3,5-triphenylcyclohexane derivatives in the synthesis of substituted tetrahydropyridines. This illustrates the role of 1,3,5-triphenylcyclohexane in synthetic organic chemistry as a precursor or intermediate in synthesizing various organic compounds (Pavel' et al., 1979).
Chemical Engineering Applications
An experimental study by Ray and Carr (1995) used 1,3,5-trimethylcyclohexane, a related compound, in a simulated moving-bed chromatographic reactor. This research highlights the potential applications of cyclohexane derivatives in chemical engineering and process optimization (Ray & Carr, 1995).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If it gets in the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes . If swallowed, the mouth should be rinsed, but vomiting should not be induced without medical advice . Personal protective equipment should be used as required .
properties
IUPAC Name |
(3,5-diphenylcyclohexyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15,22-24H,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJVAWPIRGOJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182572 | |
Record name | 1,3,5-Triphenylcyclohexane, cis,trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triphenylcyclohexane | |
CAS RN |
17342-60-8, 28336-57-4, 234079-32-4 | |
Record name | 1,3,5-Triphenylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17342-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5-Triphenylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017342608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triphenylcyclohexane, cis,trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028336574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triphenylcyclohexane, cis,cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234079324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triphenylcyclohexane, cis,trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triphenylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIPHENYLCYCLOHEXANE, CIS,TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMS11A8E8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3,5-TRIPHENYLCYCLOHEXANE, CIS,CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV867N38SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3,5-Triphenylcyclohexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037518 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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